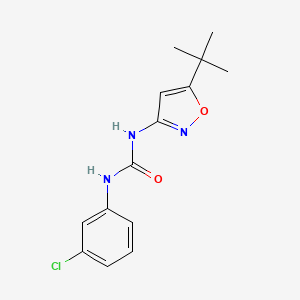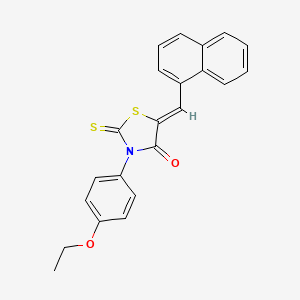![molecular formula C13H18Cl2N2O2 B4840568 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea
描述
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and has been in use since the 1950s. Diuron is primarily used to control broadleaf and grassy weeds in crops such as cotton, soybeans, sugarcane, and citrus fruits.
作用机制
Further research is needed to better understand the mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea and its effects on plants and non-target organisms.
Conclusion:
In conclusion, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to a reduction in energy production and ultimately the death of the plant. N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments, and there are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea, including the development of new herbicides, bioremediation, environmental monitoring, and further understanding of its mechanism of action.
实验室实验的优点和局限性
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is readily available and can be purchased from chemical suppliers.
2. Cost-effectiveness: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is relatively inexpensive compared to other herbicides.
3. Stability: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is stable under normal laboratory conditions.
Some of the limitations include:
1. Toxicity to non-target organisms: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is toxic to aquatic organisms, which can limit its use in certain experiments.
2. Limited solubility: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has limited solubility in water, which can limit its effectiveness in certain experiments.
3. Environmental concerns: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is known to persist in the environment, which can raise concerns about its long-term effects on the ecosystem.
未来方向
There are several future directions for the research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea. Some of these include:
1. Development of new herbicides: The development of new herbicides that are more effective and less toxic to non-target organisms.
2. Bioremediation: Further research is needed to explore the potential use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea in bioremediation of contaminated soil and water.
3. Environmental monitoring: The use of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea as a marker for environmental monitoring can be further explored to better understand the contamination of herbicides in soil and water.
4.
科学研究应用
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea is commonly used in agriculture to control the growth of weeds in crops. Its effectiveness in controlling weeds has been extensively studied in various crops.
2. Environmental monitoring: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been used as a marker to monitor the environmental contamination of herbicides in soil and water.
3. Bioremediation: N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea has been shown to be biodegradable under certain conditions. Its biodegradability has been studied for its potential use in bioremediation of contaminated soil and water.
属性
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-9(11-5-4-10(14)8-12(11)15)17-13(18)16-6-3-7-19-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIRYMIIYJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)
![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4840519.png)
![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)
![2-methyl-3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4840575.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)

